molecular formula C7H14O3 B15490125 Butyl 3-hydroxypropanoate CAS No. 4890-38-4

Butyl 3-hydroxypropanoate

Cat. No.: B15490125
CAS No.: 4890-38-4
M. Wt: 146.18 g/mol
InChI Key: MENWVOUYOZQBDM-UHFFFAOYSA-N
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Description

Butyl 3-hydroxypropanoate is a useful research compound. Its molecular formula is C7H14O3 and its molecular weight is 146.18 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the established synthetic routes for producing butyl 3-hydroxypropanoate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound can be synthesized via esterification of 3-hydroxypropanoic acid with butanol under acidic catalysis (e.g., H₂SO₄) or via transesterification using tert-butyl esters as intermediates . Key factors include temperature (typically 60–100°C), solvent choice (e.g., anhydrous conditions to avoid hydrolysis), and catalyst loading. For instance, highlights the use of tert-butyl 3-hydroxypropanoate as a reagent in multi-step syntheses, emphasizing the need for precise stoichiometry and inert atmospheres to suppress side reactions. Yield optimization often requires monitoring by thin-layer chromatography (TLC) or NMR to confirm intermediate formation .

Q. What analytical techniques are recommended for characterizing this compound’s structural and physicochemical properties?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ester linkage and hydroxyl group positioning. Infrared (IR) spectroscopy can validate the presence of carbonyl (C=O, ~1740 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) functional groups . High-performance liquid chromatography (HPLC) or gas chromatography (GC) with mass spectrometry (MS) is used for purity assessment, while differential scanning calorimetry (DSC) determines thermal stability. emphasizes reliance on NIST-standardized spectral databases for cross-referencing .

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

  • Methodological Answer : Hydrolytic stability studies involve incubating the compound in buffered solutions (pH 2–12) at controlled temperatures (e.g., 25–50°C). Aliquots are withdrawn at intervals and analyzed via HPLC to quantify degradation products (e.g., 3-hydroxypropanoic acid and butanol). Kinetic modeling (e.g., first-order decay) helps determine half-life. stresses the inclusion of detailed experimental protocols in supplementary materials for reproducibility .

Advanced Research Questions

Q. What enzymatic systems interact with this compound, and how can kinetic parameters (e.g., Km, Vmax) be determined?

  • Methodological Answer : Enzymes like oxidoreductases (e.g., EC 1.1.1.59) may catalyze its oxidation or reduction. Steady-state kinetic assays involve varying substrate concentrations and measuring initial reaction rates spectrophotometrically or via MS. For example, reports Km values for 3-hydroxypropanoate derivatives using NAD+/NADP+ cofactors, which can guide experimental setups for butyl esters. Data analysis requires nonlinear regression tools (e.g., Michaelis-Menten curves) and statistical validation (e.g., error margins via triplicate runs) .

Q. How can computational modeling (e.g., DFT, molecular docking) predict this compound’s reactivity or biological interactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as frontier molecular orbitals, to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina, Schrödinger) identifies potential binding affinities with enzymes or receptors. highlights structural analogs (e.g., dioxole-containing esters) as templates for docking studies. Validation requires comparing computational results with experimental data (e.g., IC₅₀ values from enzyme inhibition assays) .

Q. How should researchers resolve contradictions in literature data regarding this compound’s bioactivity or metabolic pathways?

  • Methodological Answer : Systematic meta-analysis of existing studies is essential. For example, discrepancies in reported IC₅₀ values may arise from assay conditions (e.g., cell line variability, incubation time). Reproducing key experiments under standardized protocols (e.g., ’s guidelines for method transparency) is critical. Cross-referencing with databases like PubChem () ensures consistency in compound identifiers and experimental parameters. Statistical tools (ANOVA, t-tests) quantify significance of observed differences .

Q. Methodological Design & Validation

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Dose-response data are typically modeled using sigmoidal curves (e.g., Hill equation) or probit analysis. Software like GraphPad Prism or R packages (drc, nlme) facilitate parameter estimation (EC₅₀, Hill slope). mandates declaring statistical methods (e.g., confidence intervals, p-value thresholds) in the study design phase to avoid post-hoc bias. Outlier detection (Grubbs’ test) ensures data integrity .

Q. How can isotopic labeling (e.g., ¹³C, ²H) track this compound’s metabolic fate in cellular assays?

  • Methodological Answer : Synthesize isotopically labeled analogs (e.g., [¹³C]-butyl 3-hydroxypropanoate) via modified esterification protocols. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to trace labeled metabolites in cell lysates or media. ’s PubChem entries provide precursor molecular data for designing labeled compounds. Quantification requires calibration curves with internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. Ethical & Reproducibility Considerations

Q. What steps ensure compliance with ethical guidelines when studying this compound’s biological effects?

  • Methodological Answer : For in vitro studies, adhere to institutional biosafety protocols (e.g., BSL-2 for cell cultures). In vivo work requires ethics committee approval ( ) with detailed animal welfare statements. Data transparency mandates sharing raw datasets (e.g., via Zenodo) and citing reagent sources (e.g., Sigma-Aldrich in ) to meet FAIR principles .

Properties

CAS No.

4890-38-4

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

butyl 3-hydroxypropanoate

InChI

InChI=1S/C7H14O3/c1-2-3-6-10-7(9)4-5-8/h8H,2-6H2,1H3

InChI Key

MENWVOUYOZQBDM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CCO

Origin of Product

United States

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